Regiochemical Specificity: 4-Spiro vs. 3-Spiro Isomer in ACC1 Inhibition
The 4-spiro attachment point of the target scaffold is essential for ACC1 inhibitory activity. A derivative of the 4-spiro core, CHEMBL1093166 (1-(3,7-dimethyl-1H-indazole-5-carbonyl)spiro[piperidine-4,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one), exhibits potent inhibition of rat liver ACC1 with an IC50 of 249 nM [1]. In contrast, the regioisomeric 3-spiro scaffold (Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one, CAS 1359704-93-0) has no reported ACC inhibition data in any public database, indicating a fundamental loss of target engagement upon altering the spiro junction . Procuring the correct 4-spiro Boc-protected building block ensures that downstream SAR efforts are not confounded by inactive regioisomers.
| Evidence Dimension | ACC1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Derivative of target scaffold (CHEMBL1093166): IC50 = 249 nM (rat ACC1) |
| Comparator Or Baseline | 3-Spiro regioisomer (CAS 1359704-93-0): No ACC inhibitory activity reported |
| Quantified Difference | ≥ 249 nM shift from measurable inhibition to no detectable activity (class-level gap) |
| Conditions | Inhibition of rat liver ACC1 after 7 min by liquid scintillation counter (BindingDB assay) |
Why This Matters
Ensuring the correct 4-spiro regiochemistry from procurement eliminates the risk of obtaining a biologically inactive regioisomer, which would derail ACC-targeted drug discovery programs.
- [1] BindingDB BDBM50314934. 1-(3,7-dimethyl-1H-indazole-5-carbonyl)spiro[piperidine-4,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one, IC50 249 nM (Rat ACC1). View Source
